Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: is a chemical compound known for its unique structure and properties It features a carbamate group attached to a phenyl ring substituted with ethenyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3-ethenyl-4,5-dimethoxyphenol, is prepared through a series of reactions, including alkylation and hydroxylation.
Carbamate Formation: The phenol derivative is then reacted with isopropyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted carbamates or phenyl derivatives.
Scientific Research Applications
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate: Similar structure but with ethoxy groups instead of methoxy groups.
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: Another variant with different substituents on the phenyl ring.
Uniqueness:
Structural Differences: The presence of methoxy groups in this compound imparts unique electronic and steric properties.
Reactivity: These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84972-05-4 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
propan-2-yl N-(3-ethenyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-6-10-7-11(15-14(16)19-9(2)3)8-12(17-4)13(10)18-5/h6-9H,1H2,2-5H3,(H,15,16) |
InChI Key |
SKWHKLUDMBGPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)C=C |
Origin of Product |
United States |
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